N-(2,5-dimethylphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-9-12-20(13-10-17)15-31-27(33)26-25(21-6-4-5-7-23(21)34-26)30-28(31)35-16-24(32)29-22-14-18(2)8-11-19(22)3/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBFMFWURGRRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The synthesis of this compound involves multiple steps that typically include the formation of the core structure through cyclization reactions followed by various substitutions to introduce the desired functional groups. The specific structural features contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 374.43 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains and fungi with promising results.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties in several studies. A notable study demonstrated that related compounds inhibited the activity of cyclooxygenase and lipoxygenase enzymes, which are critical in the inflammatory process. The inhibition of these pathways suggests potential therapeutic applications for inflammatory diseases.
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor for specific enzymes. For example, studies on similar compounds showed effective inhibition of urease and other key enzymes involved in metabolic processes.
Case Studies
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Case Study on Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several derivatives.
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Case Study on Anti-inflammatory Mechanisms
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS).
- The reduction in cytokine levels correlated with decreased expression of cyclooxygenase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
